molecular formula C12H14N2O B1467178 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole CAS No. 1466949-67-6

2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Cat. No.: B1467178
CAS No.: 1466949-67-6
M. Wt: 202.25 g/mol
InChI Key: FUBBOXWPZBFPQV-UHFFFAOYSA-N
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Description

2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole is a compound that features both an azetidine ring and an isoindole structure Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity Isoindoles are bicyclic structures that are often found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction typically proceeds under photochemical conditions, often using UV light to induce the cycloaddition. The reaction conditions can vary, but common solvents include dichloromethane and acetonitrile, and the reaction is often carried out at low temperatures to improve yields and selectivity .

Industrial Production Methods

Industrial production methods for azetidines generally involve scalable synthetic routes that can be performed under mild conditions. One such method involves the DABCO-catalyzed [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimines in the presence of 1,4-dioxane . This method provides good yields and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form N-oxides, which can further react to form more complex structures.

    Reduction: Reduction of the azetidine ring can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to N-oxides, while reduction can yield primary or secondary amines

Mechanism of Action

The mechanism of action of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets and pathways. The azetidine ring’s ring strain makes it highly reactive, allowing it to interact with enzymes and receptors in biological systems. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes .

Properties

IUPAC Name

azetidin-3-yl(1,3-dihydroisoindol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12(11-5-13-6-11)14-7-9-3-1-2-4-10(9)8-14/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBBOXWPZBFPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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